2,6-Diamino-5-phenylpyrimidin-4(1H)-one

Antitubercular DHFR inhibitor Species selectivity

This 2,6-diaminopyrimidin-4-one scaffold is the 4-oxo tautomer, offering a unique hydrogen-bonding pattern critical for selective DHFR and IRAK4 targeting. Unlike generic 2,4-diaminopyrimidines, its distinct tautomeric equilibrium enables >100-fold kinome selectivity and mycobacterial DHFR inhibition not achievable with trimethoprim or pyrimethamine. Ideal for structure-based design, SAR studies, and scaffold-hopping campaigns requiring lower logP and reduced promiscuity risk. Secure your supply of this benchmark heterocycle.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 3415-83-6
Cat. No. B12922333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-phenylpyrimidin-4(1H)-one
CAS3415-83-6
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(NC2=O)N)N
InChIInChI=1S/C10H10N4O/c11-8-7(6-4-2-1-3-5-6)9(15)14-10(12)13-8/h1-5H,(H5,11,12,13,14,15)
InChIKeyXXXWUVLTYKKMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-phenylpyrimidin-4(1H)-one (CAS 3415‑83‑6): Structural Identity and Procurement Rationale


2,6‑Diamino‑5‑phenylpyrimidin‑4(1H)‑one is a heterocyclic 5‑aryl‑2,6‑diaminopyrimidin‑4(1H)‑one that belongs to the broader diaminopyrimidine class of antifolate scaffolds [REFS‑1]. The compound is catalogued in authoritative databases under CHEMBL545989 and TCMDC137349 [REFS‑2]. Its 4‑oxo tautomer distinguishes it from the more heavily investigated 2,4‑diamino‑5‑phenylpyrimidine (CAS 18588‑49‑3) and from clinical DHFR inhibitors such as pyrimethamine (CAS 58‑14‑0) and trimethoprim (CAS 738‑70‑5).

Why 2,6‑Diamino‑5‑phenylpyrimidin‑4(1H)‑one Cannot Be Interchanged with Generic 2,4‑Diamino‑5‑arylpyrimidines


The presence of a 4‑oxo group in 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one enforces a distinct tautomeric equilibrium (1H‑pyrimidin‑4‑one vs. pyrimidin‑4‑ol) that is absent in 2,4‑diamino‑5‑phenylpyrimidine [REFS‑1]. This tautomerism alters the hydrogen‑bond donor/acceptor pattern within the DHFR active site and modulates π‑stacking interactions with the nicotinamide ring of NADPH [REFS‑1]. Consequently, compounds built on the 2,6‑diaminopyrimidin‑4‑one scaffold can achieve selectivity profiles that are not attainable with the 2,4‑diaminopyrimidine pharmacophore, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2,6‑Diamino‑5‑phenylpyrimidin‑4(1H)‑one Versus Closest Analogs


Selective Inhibition of Mycobacterium tuberculosis DHFR Over Human and Yeast Orthologues

A derivative of the target scaffold, 4,5‑dideoxy‑5‑(2,6‑diamino‑5‑phenylpyrimidin‑4‑yl)‑D‑erythro‑pentitol, selectively inhibits Mycobacterium tuberculosis DHFR while showing little effect on the human or yeast enzymes in a whole‑cell DHFR‑complementation assay [REFS‑1]. In contrast, trimethoprim inhibits M. smegmatis DHFR with Ki values in the low nanomolar range but exhibits 30‑fold weaker affinity for Neisseria gonorrhoeae DHFR (Ki ≈ 45 nM vs. 1.2 nM for E. coli) [REFS‑2], indicating broad but non‑selective bacterial DHFR coverage.

Antitubercular DHFR inhibitor Species selectivity

IRAK4 Kinase Inhibition and Broad Kinase Selectivity of the 2,6‑Diaminopyrimidin‑4‑one Chemotype

The 2,6‑diaminopyrimidin‑4‑one chemotype has yielded potent IRAK4 inhibitors exemplified by compound 16 (IC₅₀ = 27 nM) with >100‑fold selectivity over 99 % of 111 tested kinases, and compound 31 (IC₅₀ = 93 nM, rat F = 42 %) [REFS‑1]. By comparison, many 2,4‑diaminopyrimidine‑based kinase inhibitors (e.g., the JAK inhibitor tofacitinib) lack this breadth of kinome‑wide selectivity profiling.

IRAK4 inhibitor Kinase selectivity Immunology

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The 4‑oxo group in 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one introduces an additional hydrogen‑bond acceptor and alters the calculated logP. While experimentally measured logP values are not publicly available for the title compound, the ChEMBL database assigns a calculated AlogP of approximately 0.8–1.2, which is lower than the AlogP of 2,4‑diamino‑5‑phenylpyrimidine (~1.8) and substantially lower than pyrimethamine (AlogP ~2.7) [REFS‑1]. This reduction in lipophilicity can improve aqueous solubility and reduce off‑target protein binding relative to more lipophilic 2,4‑diamino‑5‑arylpyrimidine comparators.

Physicochemical profiling LogP Drug‑likeness

Recommended Procurement Scenarios for 2,6‑Diamino‑5‑phenylpyrimidin‑4(1H)‑one


Antitubercular Lead Identification Targeting M. tuberculosis DHFR

Investigators seeking selective M. tuberculosis DHFR inhibitors should procure 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one as a core scaffold. The El‑Hamamsy et al. (2007) study demonstrated that derivatives of this chemotype achieve selective inhibition of mycobacterial DHFR over human and yeast enzymes in whole‑cell complementation assays [REFS‑1], a selectivity window not observed with generic trimethoprim.

Kinase Inhibitor Programs Requiring IRAK4 Selectivity

The 2,6‑diaminopyrimidin‑4‑one scaffold has been validated for IRAK4 inhibition with sub‑100 nM potency and >100‑fold kinome‑wide selectivity [REFS‑1]. Procurement of the title compound is indicated for structure‑based design efforts targeting IRAK4‑driven inflammatory or autoimmune pathologies.

Physicochemical Property Benchmarking of Diaminopyrimidine Libraries

For medicinal chemistry groups conducting systematic comparisons of diaminopyrimidine scaffolds, 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one provides a benchmark with lower predicted logP and distinct hydrogen‑bonding capacity compared to 2,4‑diamino‑5‑phenylpyrimidine and pyrimethamine [REFS‑1]. This facilitates the rational selection of cores with improved solubility and reduced promiscuity risk.

Quote Request

Request a Quote for 2,6-Diamino-5-phenylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.